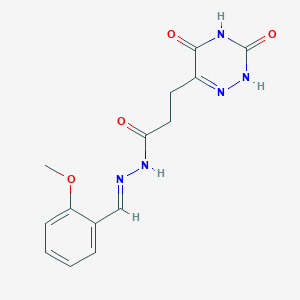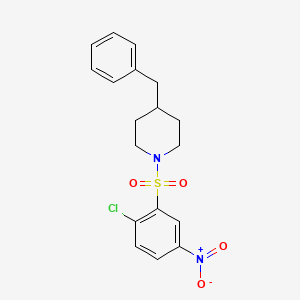
(E)-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-methoxybenzylidene)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazine ring and the hydrazide moiety in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazide group: This step involves the reaction of the triazine derivative with hydrazine or its derivatives.
Condensation with the aldehyde: The final step involves the condensation of the hydrazide with 2-methoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced triazine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Due to its unique structure, the compound has shown potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s potential as an antimicrobial and enzyme inhibitor makes it a candidate for developing new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
Mecanismo De Acción
The mechanism of action of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazine ring and hydrazide moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
- **3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Uniqueness
The uniqueness of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE lies in the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications.
Propiedades
Fórmula molecular |
C14H15N5O4 |
|---|---|
Peso molecular |
317.30 g/mol |
Nombre IUPAC |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H15N5O4/c1-23-11-5-3-2-4-9(11)8-15-18-12(20)7-6-10-13(21)16-14(22)19-17-10/h2-5,8H,6-7H2,1H3,(H,18,20)(H2,16,19,21,22)/b15-8+ |
Clave InChI |
MELVVDHTUYKORO-OVCLIPMQSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O |
SMILES canónico |
COC1=CC=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-(piperidin-1-yl)propan-1-one](/img/structure/B11686743.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11686746.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11686756.png)
![4-Methyl-1-[(3-nitrophenyl)sulfonyl]piperidine](/img/structure/B11686760.png)

![17-(2-Methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11686767.png)
![decyl (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11686771.png)
![methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686776.png)
![6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11686782.png)
![Ethyl 2-[(2-hydroxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11686790.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11686796.png)
![N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11686805.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686811.png)
![2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11686847.png)
